1-Methyl-5-oxopyrrolidine-3-acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZQJHZLDAKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 5 Oxopyrrolidine 3 Acetic Acid and Its Analogues
Established Synthetic Routes to the 5-Oxopyrrolidine Core Structure
The synthesis of the foundational 5-oxopyrrolidine ring, also known as a pyrrolidinone or lactam, is a well-established field in heterocyclic chemistry. The primary strategies involve cyclization reactions using carefully selected precursors and subsequent modifications to the ring structure.
Cyclization Reactions and Precursor Utilization (e.g., Itaconic Acid Condensations)
A predominant and efficient method for constructing the 5-oxopyrrolidine-3-carboxylic acid framework involves the condensation of a primary amine with itaconic acid. This reaction proceeds through a cascade aza-Michael addition followed by an intramolecular cyclization, which forms the stable 5-membered lactam ring and directly incorporates the carboxymethyl group at the C-3 position. nih.govfrontiersin.org This process is irreversible and yields products that are thermally stable and resistant to a wide pH range. nih.gov
The versatility of this method is demonstrated by its application with various primary amines. For instance, reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.govmdpi.com Similarly, 2-aminophenol (B121084) and its derivatives react with itaconic acid to produce the corresponding N-aryl-5-oxopyrrolidine-3-carboxylic acids. nih.govktu.lt The reaction is broadly applicable to a range of amines, including those with long aliphatic chains for creating surfactants. nih.gov The use of itaconic acid, which can be produced via fermentation, positions this synthetic route as a valuable approach in green chemistry. frontiersin.org
Functional Group Interconversions on the Pyrrolidinone Ring
Once the 5-oxopyrrolidine core with the C-3 carboxylic acid is formed, various functional group interconversions (FGI) can be performed to create a library of derivatives. A common modification is the esterification of the carboxylic acid at the C-3 position. This is typically achieved by reacting the acid with an alcohol, such as methanol (B129727), in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid, under reflux conditions. nih.govmdpi.comnih.gov
The resulting ester serves as a versatile intermediate for further transformations. For example, the methyl ester can be converted into a carbohydrazide (B1668358) (also known as an acid hydrazide) through hydrazinolysis. nih.govmdpi.com This reaction involves treating the ester with hydrazine (B178648) monohydrate, often in a solvent like propan-2-ol or without separation from the initial esterification mixture. nih.govmdpi.com These hydrazides are key precursors for synthesizing a wide array of derivatives, including hydrazones and various heterocyclic systems. nih.govnih.govktu.lt
Targeted Synthesis of 1-Methyl-5-oxopyrrolidine-3-acetic Acid and Related Derivatives
The specific synthesis of the title compound, this compound, and its close analogues requires regioselective control over the introduction of the N-methyl group and the acetic acid side chain.
Regioselective N-Methylation Strategies
There are two primary strategies for obtaining the N-methylated pyrrolidinone ring. The most direct approach involves utilizing methylamine (B109427) as the primary amine precursor in the initial cyclization reaction with itaconic acid. nih.gov This cascade reaction directly and regioselectively installs the methyl group at the nitrogen atom (N-1 position) during the formation of the heterocyclic ring, yielding the desired N-methylated product in a single synthetic sequence. nih.govfrontiersin.org
Alternatively, N-methylation can be performed on a pre-existing N-H pyrrolidinone. This post-synthesis modification typically involves alkylating agents such as methyl iodide or dimethyl sulfate. However, the N-alkylation of amides can present challenges in regioselectivity, as competitive O-alkylation can occur, leading to a mixture of products. The choice of reagents, base, and reaction conditions is critical to favor the desired N-methylated isomer.
Introduction and Modification of the Acetic Acid Moiety at C-3
The acetic acid moiety at the C-3 position of the pyrrolidinone ring is most commonly introduced as part of the itaconic acid precursor during the initial cyclization reaction. nih.govnih.gov The structure of itaconic acid (2-methylenesuccinic acid) ensures that upon cyclization with a primary amine, a carboxymethyl group (-CH₂COOH) is inherently formed at the C-3 position of the resulting 5-oxopyrrolidine ring. The formation of this fragment can be confirmed by spectral data, such as 1H and 13C NMR, which show characteristic signals for the COCH₂, CH, and NCH₂ groups of the ring and the carboxylic acid group. nih.gov
Further modifications of this acetic acid moiety are analogous to the functional group interconversions described previously (see Section 2.1.2). The carboxylic acid can be readily converted into esters, amides, and carbohydrazides, which serve as handles for building more complex molecules. nih.govnih.gov For example, the carbohydrazide can be condensed with various aldehydes and ketones to produce a diverse range of N'-substituted hydrazones. nih.govktu.lt
Optimization of Reaction Conditions and Yield Enhancement in 5-Oxopyrrolidine Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-oxopyrrolidine products while minimizing reaction times and environmental impact. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.
For syntheses involving the condensation of itaconic acid and amines, water is often used as a green and effective solvent, with reactions typically performed at reflux temperature. nih.govmdpi.com However, other solvents such as ethanol (B145695), propan-2-ol, and toluene (B28343) have also been employed, sometimes with the addition of an acid catalyst like glacial acetic acid or hydrochloric acid to facilitate the reaction. nih.govktu.ltresearchgate.net
In related heterocyclic syntheses, systematic optimization has demonstrated the significant impact of reaction variables. For instance, in the synthesis of certain pyrrolidine (B122466) derivatives, a one-pot, two-step procedure was optimized by screening different oxidants and reductants and their stoichiometric equivalents. The data from such an optimization can be compiled to determine the most efficient conditions.
Table 1: Example of Reaction Optimization for a Pyrrolidine Synthesis This table illustrates the general process of optimizing a synthetic procedure for a pyrrolidine derivative through a one-pot, two-step hydroamination sequence. The data is adapted from a study on a related system to demonstrate the principles of optimization.
| Entry | Oxidant (equiv) | Reductant (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | UHP (1.2) | B₂pin₂ (1.2) | TFE | 85 |
| 2 | UHP (1.0) | B₂pin₂ (1.2) | TFE | 78 |
| 3 | UHP (1.2) | B₂pin₂ (1.0) | TFE | 81 |
| 4 | H₂O₂ (1.2) | B₂pin₂ (1.2) | TFE | 83 |
| 5 | UHP (1.2) | B₂pin₂ (1.2) | CH₃CN | 65 |
| 6 | UHP (1.2) | B₂pin₂ (1.2) | DCM | 50 |
UHP = Urea-hydrogen peroxide; B₂pin₂ = Bis(pinacolato)diboron; TFE = 2,2,2-trifluoroethanol; CH₃CN = Acetonitrile; DCM = Dichloromethane. Data adapted from a representative pyrrolidine synthesis optimization study. researchgate.net
This systematic approach allows researchers to identify the optimal balance of reagents and conditions to achieve high yields. For example, the choice of solvent can dramatically affect the outcome, with polar solvents like TFE proving superior in some cases. researchgate.net Furthermore, the use of microwave irradiation has been explored as a method to accelerate reactions, although it may sometimes result in lower yields compared to conventional heating. mdpi.com
Table of Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Title Compound |
| Itaconic Acid | Key Precursor |
| N-(4-aminophenyl)acetamide | Precursor |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Intermediate |
| 2-Aminophenol | Precursor |
| Methylamine | Precursor |
| Methanol | Reagent/Solvent |
| Sulfuric Acid | Catalyst |
| Hydrazine Monohydrate | Reagent |
| Propan-2-ol | Solvent |
| Toluene | Solvent |
| Glacial Acetic Acid | Catalyst/Solvent |
| Hydrochloric Acid | Catalyst |
| Methyl Iodide | Reagent |
| Dimethyl Sulfate | Reagent |
| Water | Solvent |
| Urea-hydrogen peroxide (UHP) | Reagent (Example) |
| Bis(pinacolato)diboron (B₂pin₂) | Reagent (Example) |
Solvent Effects and Catalysis
The choice of solvent and catalyst plays a pivotal role in the efficiency and outcome of the cyclization reaction to form the 5-oxopyrrolidine ring. The synthesis of analogous 5-oxopyrrolidine-3-carboxylic acid derivatives provides significant insights into these effects.
Acid catalysis is frequently employed to facilitate the intramolecular amide bond formation. For instance, the synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids often utilizes strong mineral acids like sulfuric acid or hydrochloric acid, as well as organic acids such as glacial acetic acid. rsc.orguniroma1.itresearchgate.net The synthesis of N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA) has been achieved in a one-pot procedure using methanol as the methylating agent and a halogen salt like ammonium (B1175870) bromide as a catalyst, achieving high selectivity and conversion. wur.nl
The solvent medium influences reaction rates and yields. Protic solvents like methanol, propan-2-ol, and water are commonly used, often at reflux temperatures to drive the dehydration and cyclization process. rsc.orguniroma1.itresearchgate.net For example, the esterification of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, a closely related precursor, is effectively carried out in methanol with a catalytic amount of concentrated sulfuric acid, followed by heating at reflux for several hours. rsc.org In some cases, aprotic solvents such as toluene are used, particularly in reactions involving anhydrides to construct the pyrrolidone ring system.
The synthesis of N-methyl-2-pyrrolidone (NMP), the parent structure lacking the acetic acid side chain, is industrially achieved by the reaction of γ-butyrolactone (GBL) with methylamine. chemicalbook.com This reaction is typically performed at elevated temperatures and can be catalyzed by both acidic and basic catalysts.
Table 1: Solvent and Catalyst Effects in the Synthesis of 5-Oxopyrrolidine Analogues
| Precursor/Target | Solvent | Catalyst | Conditions | Observations |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Water | Itaconic acid | Reflux | Formation of the carboxylic acid precursor. rsc.org |
| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Methanol | Sulfuric acid | Reflux | Esterification of the carboxylic acid. rsc.org |
| 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | Propan-2-ol | Hydrochloric acid | Reflux | Formation of hydrazones from the corresponding hydrazide. rsc.org |
| 1-Aryl-5-oxopyrrolidine-3-carbohydrazide | Methanol | Glacial acetic acid | Reflux | Condensation reactions to form various derivatives. uniroma1.it |
| N-Methylpyrrolidone (NMP) from GABA | Methanol | Ammonium bromide | One-pot | High selectivity and conversion to the N-methylated product. wur.nl |
Temperature and Pressure Control in Cyclization Reactions
Temperature is a critical parameter in the synthesis of 5-oxopyrrolidones, as most cyclization reactions are endothermic and involve the elimination of a small molecule, typically water. Reactions are commonly conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the equilibrium towards the cyclized product. For instance, the synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives from the corresponding acid hydrazide and other reagents is performed in methanol at reflux for 4 to 6 hours. uniroma1.it Similarly, the synthesis of N-methylpyrrolidone from γ-butyrolactone and methylamine is carried out at temperatures ranging from 150°C to over 300°C. chemicalbook.comgoogle.com
Pressure can also significantly influence these reactions, particularly when gaseous reactants are involved or when trying to maintain a liquid phase at high temperatures. In the industrial synthesis of NMP, pressures can range from 40 to 100 atmospheres. google.com High pressure can increase the concentration of gaseous reactants like methylamine in the liquid phase, thereby accelerating the reaction rate. For laboratory-scale synthesis of this compound, which does not typically involve gaseous reactants in the cyclization step, pressure control is less common. However, for related processes like the high-pressure synthesis of NMP from acetylene (B1199291) and formaldehyde, pressure is a key parameter. nih.gov The oxidation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone, a potential side reaction or subsequent transformation, can also be influenced by elevated temperature and pressure in the presence of oxygen. nih.govacs.org
Table 2: Temperature and Pressure in the Synthesis of N-Methylpyrrolidones
| Reaction | Temperature Range (°C) | Pressure Range (atm) | Key Observations |
| NMP from γ-butyrolactone and methylamine | 150 - 310 | 40 - 100 | Industrial process conditions. google.com |
| NMP from γ-butyrolactone and methylamine | 230 - 270 | 50 - 150 | Continuous process with high selectivity. |
| NMP from γ-butyrolactone and methylamine | 320 - 380 | 70 - 120 | Continuous process with high conversion. google.com |
| NMP from acetylene and formaldehyde | High | High | Mentioned as a high-pressure synthesis route. nih.gov |
| Oxidation of NMP | 160 | Ambient (with O2 purge) | Formation of 5-hydroxy-N-methyl-2-pyrrolidone. nih.govacs.org |
Emerging Synthetic Approaches for Novel 5-Oxopyrrolidine Scaffolds
Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and diverse methods for constructing important molecular scaffolds like the 5-oxopyrrolidine ring.
Multicomponent Reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. rug.nlnih.gov The Ugi and Passerini reactions, which are isocyanide-based MCRs, have been utilized to create a wide variety of heterocyclic compounds. nih.govillinois.edunih.govbaranlab.org While direct application to this compound is not widely reported, the principles of MCRs offer a promising avenue for the future development of novel synthetic routes to this and related structures by combining three or more reactants in a convergent manner.
Photoredox catalysis is another burgeoning area in organic synthesis that utilizes visible light to initiate chemical reactions via single-electron transfer pathways. acs.orgnih.govsigmaaldrich.com This methodology has been applied to the synthesis of pyrrolidines and has the potential for the construction of 5-oxopyrrolidine scaffolds under mild conditions. For instance, photoredox-catalyzed reactions can generate radical intermediates that can undergo cyclization to form the desired ring system. nih.govnih.gov
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive redox reactions. uniroma1.itresearchgate.netresearchgate.net This technique avoids the use of stoichiometric and often toxic oxidizing or reducing agents. The electrochemical synthesis of lactams, including β-lactams and medium-sized lactams, has been successfully demonstrated. rsc.orgresearchgate.netrsc.org These methods often proceed under mild conditions and show good functional group tolerance, making them an attractive area for future research in the synthesis of 5-oxopyrrolidines.
Flow chemistry provides a platform for the continuous and controlled synthesis of chemical compounds. illinois.edu The synthesis of N-alkyl-2-pyrrolidones, including NMP, has been efficiently achieved using continuous-flow microreactors. This approach allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and safety profiles.
Advanced Analytical Characterization of 1 Methyl 5 Oxopyrrolidine 3 Acetic Acid Systems
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In ¹H NMR analysis of 1-Methyl-5-oxopyrrolidine-3-acetic acid, distinct signals corresponding to each unique proton environment are expected. The N-methyl group would appear as a sharp singlet. The protons on the pyrrolidinone ring and the acetic acid sidechain would present as a series of multiplets due to spin-spin coupling. The chemical shift and coupling patterns are definitive for the compound's constitution.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon backbone. It would show distinct peaks for the carbonyl carbons of the lactam and the carboxylic acid, the N-methyl carbon, and the carbons of the pyrrolidine (B122466) ring and acetic acid moiety.
Based on the structure, the predicted NMR signals are as follows:
Predicted ¹H NMR Signals for this compound| Protons | Predicted Multiplicity |
|---|---|
| N-CH₃ | Singlet (s) |
| -CH ₂-COOH | Doublet (d) |
| -CH -CH₂-COOH | Multiplet (m) |
| Ring CH₂ (C4) | Multiplet (m) |
| Ring CH₂ (C2) | Multiplet (m) |
Mass Spectrometry (MS), Including High-Resolution Techniques (e.g., ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. High-resolution techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide highly accurate mass measurements.
For this compound (molecular formula C₇H₁₁NO₃), high-resolution mass spectrometry would confirm its elemental composition. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure, for instance, through the characteristic loss of a water molecule (H₂O) or the acetic acid group.
Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M] | 157.0739 |
| [M+H]⁺ | 158.0812 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key functional groups. A strong, sharp absorption is expected for the lactam carbonyl (C=O) group, and another strong absorption for the carboxylic acid carbonyl group. A very broad absorption band is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.
Characteristic IR Absorption Bands
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725-1700 |
| Lactam | C=O stretch | 1680-1650 |
X-ray Crystallography for Absolute Configuration and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is a chiral molecule, X-ray analysis of a suitable crystal would unambiguously establish its stereochemistry and preferred solid-state conformation. Publicly available crystal structure data for this specific compound is not available at this time.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the compound from impurities and for assessing its purity level.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for determining the purity of non-volatile compounds like this compound. A reversed-phase method would typically be employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high percentage of aqueous solvent and increasing the organic solvent (like acetonitrile), would effectively separate the main compound from any potential impurities. The purity is determined by integrating the area of the detected peaks, typically using a UV detector.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for qualitatively monitoring the progress of chemical reactions. libretexts.orgwisc.edu Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry for rapidly assessing the consumption of starting materials and the formation of products. libretexts.org In the context of synthesizing this compound, TLC allows the chemist to track the conversion of precursors and confirm the presence of the desired product in the reaction mixture. youtube.comresearchgate.net
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid backing) and a liquid mobile phase (a solvent or mixture of solvents). wisc.edu Polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). wisc.eduutexas.edu Conversely, less polar compounds have weaker interactions with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value. wisc.edu
By spotting the reaction mixture on a TLC plate at various time intervals alongside reference spots of the starting materials, a visual timeline of the reaction can be established. youtube.com
Stationary and Mobile Phase Selection
For the analysis of this compound and its precursors, standard silica gel 60 F₂₅₄ plates are a suitable stationary phase. utexas.edu The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compounds being separated. libretexts.org Given that this compound contains a polar lactam ring and a highly polar carboxylic acid group, a relatively polar solvent system is required for elution.
Carboxylic acids often exhibit a phenomenon known as "tailing" or "streaking" on silica gel TLC plates. This occurs due to strong hydrogen bonding between the acidic proton of the carboxyl group and the silanol (B1196071) groups (Si-OH) of the stationary phase, leading to broad, elongated spots instead of tight, defined ones. researchgate.net To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid, is typically added to the mobile phase. researchgate.netquora.com The added acid protonates the silica gel surface and the analyte, reducing the strong ionic interactions and resulting in better spot shape and more reliable Rf values.
The optimal mobile phase composition is usually determined experimentally. A systematic approach involves testing various solvent mixtures of differing polarities. Below is a table representing hypothetical developmental trials for a suitable eluent system.
| Trial | Mobile Phase Composition (v/v/v) | Reactant A (e.g., a less polar precursor) Rf | Product (this compound) Rf | Observations |
| 1 | Ethyl Acetate / Hexane (50:50) | 0.65 | 0.05 | Product is too strongly adsorbed to the baseline. Eluent is not polar enough. |
| 2 | Ethyl Acetate / Methanol (B129727) (95:5) | 0.80 | 0.30 | Product moves off the baseline, but significant tailing is observed. |
| 3 | Dichloromethane / Methanol (90:10) | 0.75 | 0.25 | Better separation than Trial 1, but product spot still shows some tailing. |
| 4 | Dichloromethane / Methanol / Acetic Acid (90:10:1) | 0.75 | 0.45 | Good separation and well-defined, compact spots for both reactant and product. This system is suitable for reaction monitoring. |
This table is interactive. Sort by column to compare results.
Based on such trials, a system like Dichloromethane/Methanol/Acetic Acid (90:10:1) provides a good balance, allowing for clear separation between a hypothetical less polar starting material and the polar carboxylic acid product.
Visualization Techniques
Since many organic compounds, including the target molecule, are colorless, specific methods are required to visualize the separated spots on the TLC plate. silicycle.comsilicycle.com
UV Light: If the starting materials or the product contain a UV-active chromophore (e.g., an aromatic ring), they can be visualized by shining short-wave UV light (254 nm) on the plate. libretexts.org Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the F₂₅₄ indicator in the silica gel. libretexts.org While the pyrrolidinone ring itself is not strongly UV-active, some precursors might be.
Chemical Stains: For compounds that are not UV-active, such as many saturated lactams and carboxylic acids, destructive staining methods are employed. silicycle.com
Bromocresol Green: This is an excellent stain for selectively visualizing acidic compounds. fiu.edu The TLC plate is dipped into a solution of bromocresol green. Carboxylic acids appear as bright yellow spots on a blue or greenish-blue background. silicycle.comfiu.edu This method is highly specific and does not typically require heating. fiu.edu
Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with any compound that can be oxidized. fiu.edu It is useful for visualizing a wide range of functional groups, including the lactam and any residual starting materials. Spots appear as yellow-brown on a purple background. Gentle heating is often required.
Phosphomolybdic Acid (PMA): Another universal stain that visualizes most organic compounds as dark green or blue spots on a light green background after heating. fiu.edu
Interpreting Reaction Progress
To monitor a reaction, a baseline is drawn on the TLC plate, and three spots are applied: the pure starting material (SM), the reaction mixture (RM), and a "co-spot" (C) containing both the starting material and the reaction mixture to help confirm identities.
The plate is developed in the chosen eluent, dried, and visualized. The progress of the reaction is determined by observing the changes in the chromatogram over time.
| Time Point | SM Spot (Rf ~0.75) | RM Lane | Product Spot (P) (Rf ~0.45) | Interpretation |
| t = 0 min | Intense Spot | Intense spot at Rf ~0.75 | No spot visible | Reaction has not yet begun. Only starting material is present. |
| t = 30 min | Intense Spot | Fading spot at Rf ~0.75, new faint spot at Rf ~0.45 | Faint Spot | Reaction is in progress. Starting material is being consumed, and product is forming. |
| t = 2 hours | Intense Spot | Faint spot at Rf ~0.75, more intense spot at Rf ~0.45 | Intense Spot | Reaction is nearing completion. Most of the starting material has been converted to product. |
| t = 4 hours | Intense Spot | No visible spot at Rf ~0.75, intense spot at Rf ~0.45 | Intense Spot | Reaction is complete. The starting material spot has disappeared entirely from the reaction mixture lane. |
This table is interactive and illustrates a typical reaction monitoring experiment.
By comparing the intensity of the starting material spot to the newly appearing product spot in the reaction mixture lane, the extent of the conversion can be estimated, guiding the decision on when to stop the reaction and begin workup procedures. youtube.com
Structure Activity Relationship Sar Studies of 1 Methyl 5 Oxopyrrolidine 3 Acetic Acid Derivatives
Positional and Substituent Effects on the Pyrrolidinone Ring
The pyrrolidinone scaffold serves as a versatile backbone in medicinal chemistry, with substitutions at the N-1 and C-3 positions playing critical roles in determining the compound's biological profile.
Influence of N-Substituents (e.g., Aromatic, Heterocyclic, Alkyl Groups) on Molecular Interactions
The substituent at the N-1 position of the pyrrolidinone ring is a key determinant of biological activity. Research has shown that a variety of groups, including aromatic, heterocyclic, and alkyl moieties, can significantly modulate the compound's interactions with biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, and antioxidant activities.
Studies on N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated that aryl groups at the N-1 position are a common feature in biologically active compounds. For instance, derivatives with a 1-(4-acetamidophenyl) group, when deacetylated to the free amino group, show promising anticancer activity, highlighting the importance of this functional group in the molecule's efficacy. nih.gov Similarly, compounds bearing a 1-(2-hydroxyphenyl) substituent, and its 3,5-dichloro analogue, exhibit structure-dependent antimicrobial and anticancer properties. nih.gov The introduction of chlorine atoms on the phenyl ring, in this case, modulates the electronic properties of the molecule, which in turn affects its interaction with biological targets.
The nature of the N-substituent also impacts the stability and reactivity of related compounds. In a study on spirodiazaselenuranes, which feature a related nitrogen-containing ring system, it was found that aromatic substituents on the nitrogen atoms play a crucial role in stabilizing the Se-N bonds. nih.gov In contrast, replacing these aromatic groups with more flexible benzylic or aliphatic substituents was found to decrease the stability of the Se-N bonds, yet this led to an increase in antioxidant activity. nih.gov This suggests a trade-off between molecular stability and certain types of biological activity, where increased reactivity can be beneficial. The unconstrained conformation of the pyrrolidine (B122466) ring itself is considered advantageous in drug design, as it can be readily adjusted and fixed by the choice of substituents to optimize binding. researchgate.net
| N-1 Substituent | Observed Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 1-(4-Acetamidophenyl) | Anticancer | Deacetylation to a free amino group is important for activity against A549 lung cancer cells. | nih.gov |
| 1-(2-Hydroxyphenyl) | Antimicrobial, Anticancer | Serves as a scaffold for derivatives targeting Gram-positive bacteria and human cancer cells. | nih.gov |
| 1-(3,5-Dichloro-2-hydroxyphenyl) | Antimicrobial, Anticancer | Substitution with chlorine enhances activity; a 5-fluorobenzimidazole derivative showed high anticancer potency. | nih.gov |
| Aromatic Groups (General) | Stabilizing Effect | In related spirodiazaselenuranes, aromatic N-substituents stabilize Se-N bonds. | nih.gov |
| Aliphatic/Benzylic Groups (General) | Antioxidant | In related spirodiazaselenuranes, these groups decrease Se-N bond stability but can increase antioxidant activity. | nih.gov |
Role of the Carboxylic Acid Side Chain at C-3 on Biological Activity
The carboxylic acid side chain at the C-3 position is a cornerstone for the biological activity of this class of compounds. This functional group is frequently a key element of the pharmacophore, contributing significantly to the molecule's ability to interact with biological systems. bldpharm.com Its acidity allows it to be ionized at physiological pH, which can enhance water solubility and facilitate interactions with receptor sites. bldpharm.com
In the development of novel therapeutic agents, the C-3 carboxylic acid is often not the final active form but rather a versatile handle for chemical modification. It is commonly converted into esters, amides, and hydrazides. nih.govresearchgate.net These derivatives can then be used to synthesize a wide array of more complex molecules, including those incorporating various heterocyclic moieties like triazoles, oxadiazoles, and benzimidazoles. nih.govresearchgate.net This strategy allows for the fine-tuning of the compound's properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity, to optimize its biological activity. For example, the conversion of the carboxylic acid to a carbohydrazide (B1668358) allows for the synthesis of hydrazone derivatives, which have shown potent anticancer and antimicrobial activities. nih.govresearchgate.net The ability to create a diverse library of compounds from this single starting point underscores the critical role of the C-3 carboxylic acid side chain in SAR studies.
Conformational Analysis and its Implications for SAR
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function, as it dictates how the molecule fits into and interacts with its biological target. For derivatives of 5-oxopyrrolidine-3-acetic acid, conformational analysis is crucial for understanding their SAR. The flexibility of the five-membered pyrrolidinone ring allows it to adopt various conformations, and the nature of the substituents can influence which conformation is preferred. researchgate.net
Computational Approaches to SAR Prediction and Elucidation
To navigate the complexities of SAR, researchers increasingly rely on computational methods. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, provide powerful tools for predicting the biological activity of new compounds and elucidating the molecular basis of their actions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Oxopyrrolidine Derivatives
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors that quantify properties like steric bulk (e.g., molar refractivity), electronic effects (e.g., dipole moment), and hydrophobicity (e.g., logP), QSAR models can predict the activity of unsynthesized compounds. mdpi.com
While specific QSAR models for 1-Methyl-5-oxopyrrolidine-3-acetic acid derivatives are not extensively documented in the reviewed literature, studies on other heterocyclic compounds provide a framework for how such models could be developed. For instance, QSAR studies on tetrazole derivatives and pyrimido-isoquinolin-quinones have successfully created statistically significant models that correlate antibacterial activity with computed descriptors. mdpi.comepa.gov These models often reveal that a combination of steric, electronic, and hydrogen-bond acceptor properties are crucial for activity. epa.gov A similar approach could be applied to 5-oxopyrrolidine derivatives to guide the synthesis of new analogues with potentially improved potency, helping to prioritize which compounds are most promising for synthesis and testing.
Molecular Docking and Dynamics Simulations in Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in modern drug discovery for understanding ligand-receptor interactions at the molecular level. researchgate.net For 5-oxopyrrolidine derivatives, docking studies have been used to identify potential biological targets and explain observed activities.
In one study, a series of novel 5-oxopyrrolidine-hydrazone derivatives were docked against several protein kinases known to be involved in cancer, including BRAF, MEK, SRC, and ACK-1. researchgate.net The results showed that the most active compounds in cell-based assays also had the highest binding affinities (lowest docking scores) in the simulations. researchgate.net For example, a 2-hydroxynaphthalenylmethylene derivative demonstrated very strong predicted binding to both SRC and BRAF kinases, with docking scores of -11.174 and -11.471 kcal/mol, respectively. researchgate.net This suggested that the compound might act as a multi-kinase inhibitor, and the docking results provided a molecular-level hypothesis for its potent anticancer effects. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. rasayanjournal.co.in MD simulations model the movement of atoms in the complex, providing insights into its flexibility and the persistence of key interactions, such as hydrogen bonds. The root mean square deviation (RMSD) of the atomic positions is often calculated to determine if the complex reaches a stable state during the simulation. rasayanjournal.co.in This combination of docking and MD simulations offers a powerful approach to validate potential binding modes and refine the design of new, more effective 5-oxopyrrolidine-based therapeutic agents.
Mechanistic Investigations of 1 Methyl 5 Oxopyrrolidine 3 Acetic Acid and Its Derivatives
Elucidation of Molecular Targets and Pathways Modulated by 5-Oxopyrrolidine Compounds
The biological activity of 5-oxopyrrolidine compounds stems from their ability to interact with and modulate the function of specific molecular targets, including enzymes and cellular receptors. These interactions can trigger a cascade of downstream events, ultimately leading to observable changes in cellular behavior.
Enzyme Inhibition and Modulation (e.g., Matrix Metalloproteinases, COX)
5-oxopyrrolidine derivatives have demonstrated notable activity as inhibitors of several key enzyme families, including Matrix Metalloproteinases (MMPs) and Cyclooxygenases (COX).
Matrix Metalloproteinases (MMPs):
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM), a process crucial for tissue remodeling. nih.gov Overexpression of MMPs is associated with various pathological conditions. nih.gov Pyrrolidine-based compounds have been investigated as MMP inhibitors. For instance, cinnamoyl pyrrolidine (B122466) derivatives have been identified as inhibitors of MMP-2. nih.gov The inhibitory mechanism of some pyrrolidine derivatives, such as mercaptosulfonamides, involves the coordination of a thiol group with the catalytic zinc ion in the enzyme's active site. nih.gov Modifications to the pyrrolidine ring, such as the introduction of a cyclopentyl or pyrrolidinyl ring, have been shown to enhance the stability and potency of these inhibitors. nih.gov
Cyclooxygenases (COX):
COX enzymes, existing as COX-1 and COX-2 isoforms, are central to the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.netresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. mdpi.com Some pyrrolidone-containing compounds have been investigated for their COX inhibitory activity. The design of dual inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) is an active area of research to develop safer anti-inflammatory agents. mdpi.comnih.gov The selectivity of these compounds for COX-2 over COX-1 is a critical factor in minimizing gastrointestinal side effects. researchgate.netmdpi.com The binding of these inhibitors to the hydrophobic region of the COX binding site and the formation of hydrogen bonds with key residues like Ser530 contribute to their selectivity. researchgate.net
Table 1: Examples of Pyrrolidinone Derivatives and their Enzyme Inhibition Profiles
| Compound Class | Target Enzyme(s) | Key Findings |
| Cinnamoyl Pyrrolidine Derivatives | MMP-2 | Inhibition is primarily dependent on the electronic properties of the compounds. nih.gov |
| Mercaptosulfonamides | MMPs | Inhibition involves coordination of a thiol group with the catalytic zinc ion. nih.gov |
| Pyrrolidinone Derivatives | COX-2 / 5-LOX | Designed as dual inhibitors to provide safer anti-inflammatory agents. mdpi.comnih.gov |
Receptor Binding and Signaling Cascade Modulation
Beyond enzyme inhibition, 5-oxopyrrolidine compounds can also exert their effects by binding to cellular receptors and modulating their downstream signaling cascades.
Research into pyrrolidine derivatives has revealed their potential to act as antagonists for chemokine receptors like CCR5, which is a co-receptor for HIV-1 entry into cells. nih.gov The binding of these derivatives to the receptor can block viral entry and subsequent replication. nih.gov The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their binding affinity and antiviral potency. nih.gov
In the context of the central nervous system, certain pyrrolidine derivatives, structurally related to the racetam family of drugs, are known to modulate neurotransmitter systems. mdpi.com While the precise mechanisms are still under investigation, it is believed that they can influence cognitive functions by interacting with various receptors and ion channels in the brain. mdpi.com
Furthermore, some pyrrolidine-containing molecules, such as nicotine (B1678760), act as agonists at most nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org This interaction leads to the release of various neurotransmitters and has widespread effects on the central and peripheral nervous systems. wikipedia.org The binding of nicotine to nAChRs, particularly the α4β2 and α7 subtypes, triggers signaling pathways like MAPK/ERK, PI3K/AKT, and JAK-STAT. wikipedia.org
Cellular Response Pathways Influenced by Pyrrolidinone Derivatives
The interaction of pyrrolidinone derivatives with their molecular targets initiates a series of cellular responses, affecting fundamental processes such as signal transduction, gene expression, and metabolism. These effects have been primarily studied in non-human models.
Effects on Signal Transduction and Gene Expression (non-human)
Pyrrolidinone derivatives can significantly influence intracellular signaling pathways. For example, some pyrazole-based compounds, which share structural similarities with certain pyrrolidinones, have been shown to inhibit ERK phosphorylation and impair HIF1α and NF-κB signaling. nih.gov In contrast, other pyrrolidinone and piperidinone compounds tested in the same study did not show these effects, highlighting the specificity of these interactions. nih.gov
In the plant kingdom, the phytohormone auxin (indole-3-acetic acid) regulates growth and development through a complex signaling network. nih.gov The inactivation of auxin is partly controlled by GH3 enzymes, which conjugate auxin to amino acids. nih.gov Certain chemical inhibitors can target these GH3 enzymes, leading to an overaccumulation of auxin and subsequent changes in gene expression. nih.gov
In bacteria, chiral bispyrrole-pyrrolidine-oligoamides have been shown to impact the proteomic profile of Escherichia coli, leading to the differential expression of proteins involved in antioxidant defense, DNA protection, and protein synthesis. nih.gov This indicates that even with low DNA binding affinity, these compounds can have significant effects on gene expression and cellular function. nih.gov
Involvement in Non-Human Metabolic Pathways
The metabolism of pyrrolidinone derivatives has been studied to understand their biotransformation and excretion. For instance, the metabolism of N-methyl-2-pyrrolidone (NMP) in humans involves hydroxylation and subsequent oxidation to form metabolites such as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). lu.se
In the context of designer drugs, the metabolic pathways of α-pyrrolidinophenone (α-PVP) analogues have been investigated. researchgate.net These pathways include the reduction of the β-keto group and oxidation of the pyrrolidine ring, leading to various metabolites. researchgate.net The specific metabolic routes can vary depending on the substituents on the aromatic ring of the parent compound. researchgate.net
Biochemical Characterization of Compound-Target Interactions
Understanding the precise biochemical nature of the interactions between pyrrolidinone derivatives and their biological targets is essential for rational drug design and development.
Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict and analyze these interactions. For example, molecular docking has been used to study the binding of COX-2 inhibitors, revealing how they fit into the active site and form hydrogen bonds with key amino acid residues. researchgate.net QSAR studies on cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors have indicated that the inhibitory activity is mainly dependent on the electronic properties of the compounds. nih.gov
Competition assays using fluorescently labeled peptides have been utilized to determine the binding affinities (Ki values) of pyrrolidinone and piperidinone compounds to the urokinase receptor (uPAR). nih.gov Furthermore, molecular dynamics simulations and free energy calculations can provide insights into the different binding modes of structurally similar compounds. nih.gov
In the study of bacterial enzyme inhibitors, native mass spectrometry and protein NMR spectroscopy have been used to analyze the mode of inhibition of pyrrolidinedione-based MurA inhibitors. nih.gov These techniques help to characterize the reversible nature of the inhibition and the specific interactions between the inhibitor and the enzyme. nih.gov
Table 2: Biochemical Techniques for Characterizing Compound-Target Interactions
| Technique | Application | Example |
| Molecular Docking | Predicting binding modes and interactions | Studying the binding of COX-2 inhibitors to the active site. researchgate.net |
| QSAR | Correlating chemical structure with biological activity | Analyzing MMP-2 inhibitors to understand the role of electronic properties. nih.gov |
| Competition Assays | Determining binding affinities (Ki) | Measuring the displacement of a fluorescent peptide from the urokinase receptor. nih.gov |
| Mass Spectrometry | Analyzing inhibitor-enzyme complexes | Characterizing the mode of inhibition of MurA inhibitors. nih.gov |
| NMR Spectroscopy | Determining the structure of compound-target complexes | Analyzing the interaction between MurA and pyrrolidinedione inhibitors. nih.gov |
Derivatization and Rational Compound Design Within the 1 Methyl 5 Oxopyrrolidine 3 Acetic Acid Framework
Design Principles for Novel 5-Oxopyrrolidine-3-acetic Acid Analogues
The fundamental design principle for developing novel analogues is the use of the 5-oxopyrrolidine core as a foundational scaffold to which various functional groups can be attached. nih.govmdpi.com The conformational flexibility of the pyrrolidine (B122466) ring is advantageous in drug design, as it can be adjusted and stabilized by the choice of substituents. nih.gov A primary strategy involves modifying the carboxylic acid group at the 3-position. This is often achieved by converting the acid into a more reactive intermediate, such as an acid hydrazide, which can then be used to synthesize a diverse library of derivatives. nih.govnih.gov
The design of these compounds is often guided by pharmacophoric similarities to existing drugs. For instance, the 5-oxopyrrolidine ring can serve as a structural analogue to the pyrrolopyridine core of certain kinase inhibitors. nih.gov Its lactam group contains hydrogen bond donors and acceptors (NH and C=O), which can facilitate binding to biological targets like the ATP-binding site of protein kinases. nih.gov Furthermore, linkers such as acylhydrazides, introduced at the 3-position, are designed to mimic the hydrogen-bonding capabilities of urea (B33335) or amide linkers found in established kinase inhibitors, potentially enhancing binding to a kinase hinge region. nih.gov The addition of various aryl moieties is a classic motif in the design of ATP-competitive inhibitors. nih.gov By systematically exploring these modifications, researchers aim to develop compounds with improved efficacy and novel mechanisms of action.
Synthesis and Characterization of Hydrazone and Azole Derivatives
A common synthetic pathway for derivatizing the 5-oxopyrrolidine-3-acetic acid framework begins with the conversion of the carboxylic acid to a key intermediate, the corresponding acid hydrazide. This is typically accomplished by first esterifying the carboxylic acid with an alcohol like methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), followed by treatment with hydrazine (B178648) hydrate. mdpi.comnih.gov
This acid hydrazide serves as a versatile building block for creating a wide range of derivatives:
Hydrazones: These are synthesized through the condensation reaction of the acid hydrazide with various aromatic or heteroaromatic aldehydes. researchgate.net The reaction is often catalyzed by a small amount of glacial acetic acid and carried out in a suitable solvent like ethanol (B145695) under reflux. researchgate.net
Azole Derivatives (Pyrroles and Pyrazoles): The acid hydrazide can be reacted with specific diketones to form heterocyclic azole rings. For example, condensation with hexane-2,5-dione in the presence of an acetic acid catalyst leads to the formation of a 2,5-dimethylpyrrole derivative. nih.gov Similarly, reaction with a diketone in propan-2-ol, catalyzed by concentrated hydrochloric acid, can yield pyrazole (B372694) derivatives. nih.gov
Other Heterocycles (Oxadiazoles, Triazoles): Further modifications can lead to other heterocyclic systems. For example, reacting the acid hydrazide with phenyl isothiocyanate or phenyl isocyanate can produce thiosemicarbazides and semicarbazides, respectively, which are precursors to triazoles. nih.govmdpi.com
The structures of these newly synthesized compounds are rigorously confirmed using a suite of analytical techniques. Standard characterization includes Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed molecular structure, and elemental analysis to confirm the empirical formula. mdpi.comnih.govnih.gov High-resolution mass spectrometry is also used to determine the precise molecular weight. bohrium.com For instance, in the ¹H NMR spectrum of a pyrazole derivative, the appearance of a new singlet for the pyrazole ring proton and singlets for the new methyl groups confirms the successful cyclization. nih.gov
Table 1: Synthesis of 5-Oxopyrrolidine Derivatives
| Derivative Type | Starting Material | Key Reagents | Catalyst | Resulting Moiety | Citations |
| Hydrazone | Acid Hydrazide | Aromatic Aldehydes | Glacial Acetic Acid | Aryl-hydrazone | researchgate.net |
| Pyrrole | Acid Hydrazide | Hexane-2,5-dione | Acetic Acid | 2,5-dimethylpyrrole | nih.gov |
| Pyrazole | Acid Hydrazide | Diketone | Hydrochloric Acid | Pyrazole | nih.gov |
| Thiosemicarbazide | Acid Hydrazide | Phenyl isothiocyanate | None | Phenylthiosemicarbazide | nih.gov |
| Semicarbazide | Acid Hydrazide | Phenyl isocyanate | None | Phenylsemicarbazide | nih.gov |
Development of Multi-Targeting 5-Oxopyrrolidine Compounds
A significant outcome of the derivatization of the 5-oxopyrrolidine scaffold is the development of compounds that exhibit activity against multiple, unrelated biological targets. This multi-targeting capability is a promising strategy in drug discovery, particularly for complex diseases like cancer and infectious diseases where hitting multiple pathways can lead to greater efficacy and overcome resistance mechanisms.
Research has shown that a single synthesized derivative can possess both anticancer and antimicrobial properties. nih.gov For example, a series of 5-oxopyrrolidine derivatives bearing hydrazone and azole moieties were evaluated for both their ability to inhibit the growth of the A549 human lung cancer cell line and their antimicrobial activity. nih.gov Within this series, certain hydrazone derivatives demonstrated potent anticancer activity, while a specific compound featuring a 5-nitrothiophene substituent (compound 21) was also identified as having promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov
Similarly, another study focusing on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported compounds with dual activity. mdpi.com A hydrazone derivative with a 5-nitrothien-2-yl moiety showed notable activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains. mdpi.com Concurrently, a 5-fluorobenzimidazole derivative from the same library displayed the highest anticancer activity against the A549 cell line. mdpi.com These findings demonstrate that the 5-oxopyrrolidine framework can be effectively used to generate compounds that target both cancer cells and drug-resistant pathogens, showcasing its potential for developing multi-target agents. mdpi.comnih.gov
Strategies for Enhancing Potency and Selectivity through Chemical Modification
The potency and selectivity of 5-oxopyrrolidine-3-acetic acid derivatives can be strategically enhanced through specific chemical modifications to their structure. The goal is to establish a clear structure-activity relationship (SAR), where particular functional groups or structural changes are linked to improvements in biological performance.
Key strategies include:
Introduction of Nitro-heteroaryl Fragments: The addition of a 5-nitro-substituted furan (B31954) or thiophene (B33073) ring to a hydrazone derivative has been shown to be a particularly effective strategy for boosting antimicrobial activity. nih.gov A hydrazone with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime (B34974) against nearly all tested bacterial strains. nih.gov Similarly, a derivative bearing a 5-nitrofuran-2-yl moiety also showed potent effects. nih.gov This suggests that the nitro group in this position is critical for the observed biological activity.
Halogenation: Adding halogen atoms, such as chlorine, to the phenyl ring attached to the pyrrolidine nitrogen can significantly influence activity. The synthesis of a 3,5-dichloro-2-hydroxyphenyl analogue from a 2-hydroxyphenyl precursor was shown to produce derivatives with potent antimicrobial effects. mdpi.com For instance, a 5-fluorobenzimidazole derivative with the 3,5-dichloro-2-hydroxyphenyl substituent was four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus (MRSA). mdpi.com
Modulation of the Hydrazone Moiety: Even small changes to the substituent on the hydrazone can lead to different activity profiles. While nitro-containing fragments conferred broad antimicrobial power, a hydrazone with a simple benzylidene moiety demonstrated very strong and selective inhibition of S. aureus, proving more effective than the control drug cefuroxime against this specific bacterium. nih.gov
Table 2: Structure-Activity Relationship of 5-Oxopyrrolidine Derivatives
| Base Scaffold | Modification | Resulting Activity | Citations |
| Hydrazone Derivative | Addition of 5-nitrothien-2-yl fragment | Potent & selective activity against multidrug-resistant S. aureus and C. auris | mdpi.comnih.govnih.gov |
| Hydrazone Derivative | Addition of 5-nitrofuran-2-yl fragment | Potent activity against multiple bacterial strains | nih.gov |
| Hydrazone Derivative | Addition of benzylidene moiety | Strong and selective inhibition of S. aureus | nih.gov |
| 1-(2-hydroxyphenyl) Derivative | Dichlorination of the phenyl ring (to 3,5-dichloro) | Enhanced antimicrobial activity against MRSA | mdpi.com |
Future Directions and Emerging Research Avenues for 1 Methyl 5 Oxopyrrolidine 3 Acetic Acid Research
Exploration of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Organocatalysis)
The synthesis of 1-Methyl-5-oxopyrrolidine-3-acetic acid and its analogues is ripe for modernization through the adoption of advanced synthetic methodologies. Traditional batch synthesis, while effective, often faces challenges related to scalability, safety, and efficiency. Emerging techniques like flow chemistry and organocatalysis offer powerful solutions to these limitations, promising to revolutionize the production of these valuable compounds.
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.uk Compared to conventional batch processing, flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety profiles, particularly for hazardous reactions. researchgate.net The synthesis of various heterocyclic scaffolds, including pyrrolidines, has been successfully demonstrated using flow reactors. durham.ac.ukresearchgate.netuc.pt Applying a continuous-flow approach to the synthesis of this compound could lead to higher yields, reduced reaction times, and the potential for automated, on-demand production.
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrolidone Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Type | Discontinuous, step-wise | Continuous, integrated |
| Scalability | Often difficult, requires re-optimization | Easier, by running the system for longer |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes |
| Process Control | Moderate control over parameters | Precise control over temperature, pressure, time |
| Reproducibility | Can vary between batches | High, due to consistent process parameters |
Organocatalysis: This subfield of catalysis utilizes small organic molecules to accelerate chemical reactions. Unlike metal-based catalysts, organocatalysts are often less toxic, cheaper, and insensitive to air and moisture, aligning with the principles of green chemistry. acs.org Organocatalysis has been instrumental in the asymmetric synthesis of highly functionalized and chiral pyrrolidines. acs.orgrsc.orgnih.gov Employing chiral organocatalysts, such as proline derivatives, in the synthesis of the this compound scaffold could enable the stereoselective creation of new derivatives with distinct biological activities. nih.govacs.org This approach would open the door to exploring the stereochemistry-activity relationships of this compound class, a critical aspect of modern drug discovery.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The general workflow involves training ML models on large databases of chemical structures and their associated biological activities. nih.govbiorxiv.org These trained models can then be used for several key tasks:
De Novo Design: Generative AI models can design entirely new derivatives of the this compound scaffold that are predicted to have high activity and favorable drug-like properties. youtube.com
Virtual Screening: ML classifiers can rapidly screen virtual libraries containing thousands or millions of potential derivatives to prioritize a smaller, more promising set for synthesis and experimental testing. nih.gov
Property Prediction: AI algorithms can accurately predict critical physicochemical and pharmacokinetic properties, such as solubility, permeability, metabolic stability, and potential toxicity, early in the discovery process. helixr.comnih.gov This allows researchers to filter out compounds likely to fail later in development, saving significant time and resources.
Several studies have already demonstrated the power of ML in predicting the bioactivity of small molecules and identifying novel drug candidates. plos.org Applying these approaches to the pyrrolidone scaffold could rapidly generate new leads for various therapeutic areas. nih.govscispace.com
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Design of novel molecular structures based on learned chemical rules. | Rapidly creates new derivatives of the core scaffold with optimized properties. |
| Predictive Modeling (QSAR) | Predicts biological activity (e.g., enzyme inhibition) from chemical structure. | Prioritizes compounds for synthesis, reducing wasted effort on inactive molecules. |
| ADMET Prediction | Forecasts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Identifies and eliminates candidates with poor drug-like properties early on. |
| Retrosynthesis Planning | Suggests viable synthetic routes for novel, computer-generated compounds. | Accelerates the "make" portion of the discovery cycle. |
Novel Applications in Chemical Biology and Material Sciences
The unique structural features of this compound—a lactam ring combined with a carboxylic acid side chain—make it an intriguing candidate for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and material sciences.
Chemical Biology: In chemical biology, small molecules are used as probes to investigate and manipulate biological systems. The this compound scaffold could be developed into chemical probes by incorporating specific functionalities. For example, attaching a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling could create powerful tools to identify the biological targets of its bioactive derivatives and elucidate their mechanisms of action. Given that pyrrolidine (B122466) derivatives are known to act as G-protein coupled receptor 40 (GRP40) agonists and PARP inhibitors, such probes could be invaluable. nih.gov
Material Sciences: The application of pyrrolidone-based structures is also emerging in material sciences. N-Methyl-2-pyrrolidone (NMP) is widely used as a solvent and dispersant in the fabrication of advanced materials, including composites for supercapacitors and lithium-ion batteries. rsc.orgacs.org Furthermore, polymers like polyvinylpyrrolidone (B124986) (PVP) are used extensively in biomedical applications, including as coatings for medical implants and in drug delivery systems, due to their biocompatibility. yearnintl.com The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel functional polymers. These polymers could possess unique properties, such as thermal sensitivity or specific binding capabilities, making them suitable for applications in smart materials, biosensors, or controlled-release formulations.
Computational Prediction of Bioactivity and Reactivity Profiles
Computational chemistry provides a suite of tools for predicting the behavior of molecules, offering insights that can guide and refine experimental work. researchgate.net For this compound, these methods can be used to build detailed bioactivity and reactivity profiles, accelerating the identification of promising derivatives.
Bioactivity Prediction:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For derivatives of this compound, docking studies can screen for potential interactions with various therapeutic targets, estimate binding affinity, and guide the design of more potent inhibitors or agonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com By developing a QSAR model for a library of this compound analogues, researchers could predict the activity of unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates. researchgate.net
Reactivity Prediction:
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This can be used to study the stability of a drug-target complex, conformational changes in the protein upon binding, and the influence of solvent. scispace.com
Metabolic Prediction: Computational tools can predict the likely sites of metabolism on a molecule by cytochrome P450 enzymes. Applying this to this compound derivatives can help in designing compounds with improved metabolic stability and pharmacokinetic profiles.
Table 3: Computational Techniques for Profile Prediction
| Technique | Primary Goal | Information Gained for this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity | Identification of potential biological targets; structural basis for activity. |
| QSAR | Correlate structure with activity | Prediction of bioactivity for virtual compounds; guides lead optimization. |
| MD Simulations | Simulate molecular motion | Assessment of binding stability; understanding of dynamic interactions. |
| DFT Calculations | Analyze electronic structure | Prediction of reactivity, metabolic soft spots, and spectroscopic properties. |
By synergistically combining these advanced synthetic, computational, and applied research avenues, the scientific community can continue to build upon the rich chemical foundation of the this compound scaffold, paving the way for the next generation of discoveries.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-methyl-2-pyrrolidone (NMP) |
| Polyvinylpyrrolidone (PVP) |
| Proline |
| G-protein coupled receptor 40 (GRP40) |
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-5-oxopyrrolidine-3-acetic Acid and its derivatives?
The compound is synthesized via diastereoselective cyclization of substituted precursors. For example, Gorodnicheva et al. (2023) developed a method using aryl/pyridyl-substituted starting materials, followed by cyclization under acidic conditions to yield 5-oxopyrrolidine derivatives. Key intermediates include methyl esters, which are hydrolyzed to carboxylic acids. Characterization involves NMR, IR, and elemental analysis .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (COOH). Mass spectrometry (MS) and elemental analysis verify molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities .
Q. What functional group transformations are feasible on the 5-oxopyrrolidine core?
The carboxylic acid group (-COOH) can undergo esterification, amidation, or salt formation. For instance, methyl esters of 5-oxopyrrolidine derivatives are common intermediates (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate), which are later hydrolyzed to the free acid. The ketone group at the 5-position may participate in nucleophilic additions .
Q. How should 5-oxopyrrolidine derivatives be stored to ensure stability?
Store in airtight containers at low temperatures (2–8°C) under inert gas (e.g., nitrogen) to prevent oxidation. Avoid prolonged exposure to moisture, as hydrolysis of ester or amide derivatives may occur. Stability studies under varying pH and temperature conditions are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of 5-oxopyrrolidine derivatives?
Diastereoselectivity is influenced by steric and electronic effects of substituents. Gorodnicheva et al. (2023) achieved high selectivity by introducing bulky aryl/pyridyl groups at the 3-position, which direct cyclization pathways. Catalytic asymmetric methods or chiral auxiliaries (e.g., Boc-protected pyrrolidine derivatives) may further enhance enantiomeric excess .
Q. What are the challenges in ensuring stereochemical purity of this compound derivatives?
Racemization at the 3-position is a key concern. Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) and low-temperature reaction conditions minimizes epimerization. Chiral chromatography or enzymatic resolution can isolate desired stereoisomers, as demonstrated in Synthonix’s synthesis of (3R)-configured derivatives .
Q. How to address contradictions in spectral data when characterizing novel 5-oxopyrrolidine analogs?
Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation, as applied by Gorodnicheva et al. (2023) for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates. Discrepancies in mass spectra may indicate impurities requiring HPLC purification .
Q. What methods are effective for impurity profiling of this compound in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV/Vis or mass detection identifies process-related impurities (e.g., unreacted intermediates). LC-MS/MS quantifies trace contaminants, while ion chromatography detects residual salts. Pharmacopeial guidelines recommend thresholds for unknown impurities (<0.1%) and qualified degradation products .
Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) or polarimetry for chiral centers.
- Batch Consistency : For sensitive assays, request peptide content analysis and TFA removal (<1%) to minimize variability .
- Data Interpretation : Computational tools (e.g., Gaussian for DFT calculations) model reaction pathways and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
